Alafosfalin

Catalog No.
S517799
CAS No.
60668-24-8
M.F
C5H13N2O4P
M. Wt
196.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alafosfalin

CAS Number

60668-24-8

Product Name

Alafosfalin

IUPAC Name

[(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid

Molecular Formula

C5H13N2O4P

Molecular Weight

196.14 g/mol

InChI

InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4+/m0/s1

InChI Key

BHAYDBSYOBONRV-IUYQGCFVSA-N

SMILES

CC(C(=O)NC(C)P(=O)(O)O)N

Solubility

Soluble in DMSO

Synonyms

alafosfalin, alaphosphin, alaphosphin monohydrobromide, alaphosphin, (R-(R*,S*))-isomer, alaphosphin, (S-(R*,R*))-isomer, Ro 03-7008

Canonical SMILES

CC(C(=O)NC(C)P(=O)(O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)P(=O)(O)O)N

Description

The exact mass of the compound Alafosfalin is 196.0613 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biofunctionalization of Textile Materials

    Scientific Field: Material Science

    Methods of Application: The nonwoven fabrics are biofunctionalized with Alafosfalin.

    Results or Outcomes: The nonwovens were subjected to microbial activity tests against colonies of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Antibacterial Agent

Antimicrobial Resistance

Antibacterial Agent in Combination Therapy

Treatment of Carbapenemase-Producing Enterobacterales (CPE)

Treatment of Glycopeptide-Resistant Enterococci

Alafosfalin, chemically known as L-alanyl-1-aminoethylphosphonic acid, is a synthetic phosphonodipeptide antibiotic that exhibits significant antibacterial properties. It belongs to the class of phosphonic antibiotics, which also includes fosfomycin and fosmidomycin. Alafosfalin has garnered attention for its efficacy against multi-drug resistant bacteria, particularly in an era of increasing antimicrobial resistance. Its structure features a phosphonic acid group, which is integral to its mechanism of action against bacterial pathogens .

That are critical for its antibacterial activity. Notably, it can be cleaved intracellularly by bacterial enzymes, which enhances its uptake and efficacy. The compound has been shown to exhibit synergistic effects when combined with other antibiotics, such as meropenem, against resistant strains of bacteria . Additionally, alafosfalin's interaction with bacterial cell walls and its ability to inhibit cell wall synthesis are key aspects of its mechanism .

Alafosfalin demonstrates potent antibacterial activity, particularly against Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate strong efficacy against various resistant strains:

  • Carbapenemase-producing Enterobacterales: MIC50 = 1 mg/L; MIC90 = 4 mg/L.
  • Methicillin-resistant Staphylococcus aureus: MIC90 = 8 mg/L.
  • Enterococcus faecalis: MIC90 = 0.5 mg/L.
  • Klebsiella pneumoniae: MIC90 = 8 mg/L.

These values underscore alafosfalin's potential as a therapeutic agent in treating infections caused by resistant bacteria .

Several synthesis methods for alafosfalin have been reported:

  • Papain-Catalyzed Synthesis: This method utilizes papain in a miscible aqueous-organic solvent to catalyze the formation of alafosfalin from L-aminophosphonates .
  • One-Pot Three-Component Reaction: This efficient method combines amino acids and phosphonates to yield alafosfalin in a single step .
  • Kabachnik–Fields Reaction: This reaction involves the use of phosphomolybdic acid as a catalyst to synthesize α-aminophosphonates related to alafosfalin .

These methods highlight the versatility and efficiency of synthesizing this compound.

Alafosfalin's primary application lies in its use as an antibiotic, particularly for treating infections caused by multi-drug resistant bacteria. It has been investigated for its role in:

  • Therapeutic Use: Effective against various resistant strains, making it valuable in clinical settings.
  • Selective Agent for Isolation: Employed in laboratory settings to isolate Salmonella from clinical samples due to its selective uptake by bacteria .

Interaction studies have shown that alafosfalin can enhance the effectiveness of other antibiotics when used in combination therapies. For instance, when coadministered with cephalexin, both compounds exhibited similar pharmacokinetic profiles, suggesting potential for synergistic effects in treatment regimens . Additionally, the compound's ability to penetrate bacterial membranes and its metabolic pathways have been explored to understand its interactions better.

Alafosfalin shares similarities with other phosphonic antibiotics but exhibits unique characteristics that set it apart. Here are some comparable compounds:

CompoundStructure TypeAntibacterial ActivityUnique Features
FosfomycinPhosphonic antibioticBroad-spectrumNaturally occurring
FosmidomycinPhosphonic antibioticEffective against Gram-positiveDifferent mechanism of action
Di-alanyl fosfalinPhosphonopeptidePotent against EnterococcusHigher activity against specific strains

Alafosfalin's distinct structural features and superior efficacy against certain resistant bacterial strains highlight its uniqueness within this class of compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

196.06129390 g/mol

Monoisotopic Mass

196.06129390 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0M8OM373BS

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60668-24-8

Wikipedia

Alafosfalin

Dates

Modify: 2023-08-15

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